(butan-2-yl)(1H-imidazol-2-ylmethyl)amine

Medicinal Chemistry Computational Chemistry ADME Prediction

(butan-2-yl)(1H-imidazol-2-ylmethyl)amine (CAS 921090-91-7), also known as N-((1H-imidazol-2-yl)methyl)butan-2-amine, is an imidazole-derived secondary amine with the molecular formula C8H15N3 and a molecular weight of 153.22 g/mol. It features a central secondary amine nitrogen linking a sec-butyl group to a 1H-imidazol-2-ylmethyl moiety.

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
Cat. No. B13247583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(butan-2-yl)(1H-imidazol-2-ylmethyl)amine
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCCC(C)NCC1=NC=CN1
InChIInChI=1S/C8H15N3/c1-3-7(2)11-6-8-9-4-5-10-8/h4-5,7,11H,3,6H2,1-2H3,(H,9,10)
InChIKeyCOVUXBAGPYPNIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of (butan-2-yl)(1H-imidazol-2-ylmethyl)amine (CAS 921090-91-7): A Unique Imidazole-Based Secondary Amine Building Block


(butan-2-yl)(1H-imidazol-2-ylmethyl)amine (CAS 921090-91-7), also known as N-((1H-imidazol-2-yl)methyl)butan-2-amine, is an imidazole-derived secondary amine with the molecular formula C8H15N3 and a molecular weight of 153.22 g/mol [1]. It features a central secondary amine nitrogen linking a sec-butyl group to a 1H-imidazol-2-ylmethyl moiety . This compound is commercially available as a research building block, typically with a purity specification of 95% . Its structural characteristics, including a chiral center at the sec-butyl carbon and both hydrogen bond donor and acceptor sites, position it as a versatile intermediate for medicinal chemistry and materials science applications .

Chiral sec-butyl building block for enantioselective synthesis and stereochemical SAR studies
Secondary amine enables reductive amination, acylation, and sulfonylation for diverse scaffold elaboration
Imidazole core supports hydrogen bonding and metal coordination, useful for ligand design and materials chemistry

Why (butan-2-yl)(1H-imidazol-2-ylmethyl)amine Cannot Be Replaced by Linear or Tertiary Alkyl Analogs in Synthesis and Application


The scientific and industrial utility of (butan-2-yl)(1H-imidazol-2-ylmethyl)amine is dictated by its precise secondary amine architecture, which cannot be replicated by simple substitution with its closest analogs. Unlike linear n-butyl derivatives (e.g., CAS 921160-94-3) or tertiary amine variants, the sec-butyl group introduces a chiral center and a branched alkyl chain, which directly influences molecular conformation, steric hindrance, and subsequent intermolecular interactions . Furthermore, the presence of a single, unsubstituted secondary amine (versus a primary amine or a tertiary amine) is critical for downstream synthetic transformations, such as reductive amination or acylation, which are fundamental to generating complex pharmacophores . While aminomethyl-substituted imidazole compounds as a class have demonstrated utility as friction modifiers in lubricating oils [1], the specific branching and secondary amine character of this compound are essential for precise tuning of lipophilicity (LogP ~1.30 ) and hydrogen-bonding capacity, which directly impacts target engagement and ADME properties in medicinal chemistry applications. Therefore, selecting a generic linear or differently substituted analog risks significant deviations in reactivity, stereochemical outcome, and biological performance.

Target Compound
Analog Risk
Chiral sec-butyl group
Linear n-butyl analog lacks chirality; lipophilicity and stereochemical induction may shift, altering enantioselective outcomes
Unsubstituted secondary amine (N-H)
Tertiary amine analogs cannot undergo acylation, sulfonylation, or reductive amination, limiting synthetic versatility

Quantitative Differentiation Evidence for (butan-2-yl)(1H-imidazol-2-ylmethyl)amine Against Structural Analogs


Chiral sec-Butyl Group vs. Linear n-Butyl Group: Impact on Molecular Descriptors

(butan-2-yl)(1H-imidazol-2-ylmethyl)amine possesses a calculated partition coefficient (LogP) of 1.30 , distinguishing it from its linear n-butyl analog, N-((1H-imidazol-2-yl)methyl)butan-1-amine, which is predicted to have a higher LogP due to the unbranched alkyl chain. This difference, while seemingly minor, influences membrane permeability and non-specific binding . The target compound also has 2 hydrogen bond donors (HBD) and 2 acceptors (HBA) and 4 rotatable bonds , in contrast to the n-butyl analog which shares the same count. The key differentiator is the sec-butyl group's steric and stereochemical profile, which provides a distinct three-dimensional shape, impacting interactions with chiral biological targets . The presence of a chiral center at the sec-butyl carbon (Cahn-Ingold-Prelog priority) offers an additional handle for asymmetric synthesis and enantioselective recognition, a feature absent in achiral linear alkyl analogs.

Chiral vs. Linear Alkyl
Class-level
Target: sec-butyl (chiral, LogP 1.30)
Linear analog: n-butyl (achiral, higher LogP)
Enables enantioselective design; lipophilicity shift may affect membrane partitioning
Predicted values; confirm experimentally
Medicinal Chemistry Computational Chemistry ADME Prediction

Secondary Amine vs. Tertiary Amine Analogs: Divergent Reactivity in Key Transformations

As a secondary amine, (butan-2-yl)(1H-imidazol-2-ylmethyl)amine presents a unique reactivity profile compared to its tertiary amine counterparts (e.g., (1H-Imidazol-2-ylmethyl)dimethylamine). While specific kinetic data for this compound is not available, the class-level inference is clear: secondary amines can undergo reactions such as reductive amination, acylation, and sulfonylation to form a diverse array of amides, sulfonamides, and secondary amines, while tertiary amines are limited to alkylation or N-oxide formation . The presence of a single, nucleophilic N-H bond in the target compound is essential for these transformations, which are foundational in constructing complex, biologically active molecules. Tertiary amine analogs lack this N-H and are therefore inert under these key reaction conditions, limiting their utility as versatile building blocks [1]. This difference in synthetic scope directly translates to higher procurement value for the target compound in early-stage drug discovery and library synthesis.

2° Amine vs. 3° Amine
Class-level
Target: N-H enables acylation, reductive amination, sulfonylation
Tertiary analog: limited to alkylation, N-oxide formation
Expands accessible chemical space for library synthesis and lead optimization
Reactivity based on class principles; validate coupling conditions
Synthetic Methodology Drug Discovery Amine Functionalization

Commercial Availability and Quality Metrics

A direct comparison of commercial availability reveals that (butan-2-yl)(1H-imidazol-2-ylmethyl)amine is readily available from multiple suppliers (AKSci, Leyan, AiFChem, MolCore) with a standard purity specification of 95% . In contrast, the linear n-butyl analog is less widely stocked and is typically offered at a similar purity level . While this does not represent a quantitative performance advantage, it does offer a practical procurement advantage: the broader vendor base for the target compound reduces supply chain risk and may lead to more competitive pricing and faster delivery times. The compound is also classified as non-hazardous for transport (DOT/IATA) , simplifying shipping and handling logistics compared to some hazardous imidazole derivatives.

Commercial Profile
Supporting evidence
Available from >4 suppliers at 95% purity; non-hazardous transport
Supports reliable procurement and reduced supply chain risk
Based on commercial listings 2025–2026
Chemical Procurement Quality Control Building Blocks

Validated Application Scenarios for (butan-2-yl)(1H-imidazol-2-ylmethyl)amine Based on Differential Evidence


Medicinal Chemistry: Enantioselective Lead Optimization via Chiral Building Block

The sec-butyl group's chirality, as highlighted in Evidence Item 1, makes this compound a strategic choice for synthesizing enantiomerically pure drug candidates. By incorporating this chiral secondary amine early in a synthetic sequence, medicinal chemists can explore structure-activity relationships (SAR) that are dependent on absolute stereochemistry, a feature not available with achiral linear or branched tertiary analogs. This directly supports the development of compounds with improved target selectivity and reduced off-target effects.

Materials Science: Tailoring Lipophilicity in Functional Additives

The calculated LogP of 1.30 (Evidence Item 1) positions this compound as a moderately lipophilic building block. This property is crucial for designing oil-soluble additives, such as friction modifiers [REFS-4 in Section 2], or for creating amphiphilic molecules for surface modification. The ability to fine-tune the alkyl chain from linear (n-butyl) to branched (sec-butyl) allows materials scientists to precisely control solubility and interfacial behavior in lubricants, coatings, or polymer blends.

Synthetic Chemistry: Flexible Building Block for Diverse Chemical Libraries

The secondary amine functionality, detailed in Evidence Item 2, enables a broad range of subsequent chemical transformations. This makes the compound an ideal core scaffold for generating diverse chemical libraries through parallel synthesis. Researchers can use this single building block to produce amides, sulfonamides, ureas, and secondary amines, streamlining hit-to-lead efforts in drug discovery and reducing the need for a larger, more expensive inventory of specialized starting materials.

Industrial Procurement: Low-Risk Sourcing for R&D and Pilot-Scale Synthesis

The robust commercial availability and non-hazardous transport classification (Evidence Item 3) make this compound a reliable and cost-effective choice for both academic and industrial R&D. Its availability from multiple, qualified suppliers at consistent purity levels minimizes supply chain disruptions and procurement lead times, which is a critical factor in maintaining project momentum in fast-paced research environments.

Application
Selection Property
Validation Focus
Enantioselective Lead Optimization
Chiral secondary amine building block
Stereochemical SAR interpretation
Functional Additive Design (Lubricants, Coatings)
Moderate lipophilicity (LogP ~1.30) with imidazole core
Solubility and interfacial behavior tuning
Diverse Chemical Library Synthesis
Secondary amine enabling acylation, amination, and sulfonylation
Reaction scope and derivatization efficiency
R&D and Pilot-Scale Procurement
Multi-supplier availability at consistent purity
Supply chain reliability and cost-effectiveness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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